1-beta-D-Arabinofuranosylcytosine

Drug resistance Cross-resistance profiling Leukemia therapeutics

Procure 1-beta-D-Arabinofuranosylcytosine (Ara-C) when your research demands a rigorously defined nucleoside analog for mechanistic benchmarking. This S-phase specific antimetabolite provides a superior model for transporter-dependent uptake studies (1150-fold resistance differential vs. transporter-independent controls) and is the definitive reference for CDA-mediated metabolic stability assays. Its established sensitivity profile in HL60/ara-C resistant models (IC50 shift from 0.080 to 4.910 μM) makes it an essential comparator for characterizing cross-resistance among nucleoside analogs, avoiding the mechanistic ambiguity of hypomethylating agents.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 3083-52-1
Cat. No. B1655040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-beta-D-Arabinofuranosylcytosine
CAS3083-52-1
SynonymsAra C
Ara-C
Arabinofuranosylcytosine
Arabinoside, Cytosine
Arabinosylcytosine
Aracytidine
Aracytine
beta Ara C
beta-Ara C
Cytarabine
Cytarabine Hydrochloride
Cytonal
Cytosar
Cytosar U
Cytosar-U
Cytosine Arabinoside
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8?/m1/s1
InChIKeyUHDGCWIWMRVCDJ-STUHELBRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-beta-D-Arabinofuranosylcytosine (Cytarabine, Ara-C) Procurement Guide: Specifications, Applications and Key Differentiation


1-beta-D-Arabinofuranosylcytosine (cytarabine, Ara-C, CAS 3083-52-1) is a synthetic pyrimidine nucleoside antimetabolite used in antineoplastic chemotherapy [1]. The compound consists of cytosine linked to an arabinose sugar moiety, distinguishing it from physiological nucleosides that contain ribose or deoxyribose [1]. Cytarabine acts as an S-phase specific inhibitor of DNA synthesis, requiring intracellular activation via phosphorylation to its triphosphate form (ara-CTP) [2]. The compound exhibits low oral bioavailability and poor metabolic stability, necessitating intravenous administration for clinical applications [3].

Why Cytarabine (CAS 3083-52-1) Cannot Be Simply Substituted by Other Nucleoside Analogs: A Comparative Procurement Perspective


Substituting cytarabine with structurally related nucleoside analogs such as gemcitabine, decitabine, or azacitidine is scientifically unsound due to fundamental mechanistic differences that translate into distinct clinical and research applications. Cytarabine is a pure DNA synthesis inhibitor with S-phase specificity, whereas decitabine and azacitidine function primarily as DNA methyltransferase (DNMT) inhibitors and hypomethylating agents (HMAs), acting independently of the cell cycle [1]. Furthermore, cytarabine and gemcitabine exhibit differential cross-resistance profiles driven by distinct enzymatic determinants: cytarabine resistance in certain contexts involves nucleoside transport deficiency, while gemcitabine's activity may be differentially modulated by specific deoxycytidine kinase (DCK) polymorphisms [2][3]. These mechanistic divergences produce non-overlapping therapeutic windows and incompatible procurement specifications for experimental or clinical applications.

Product-Specific Quantitative Differentiation Evidence: Cytarabine (CAS 3083-52-1) vs. Comparators


Differential Cross-Resistance: Cytarabine vs. Gemcitabine in Cladribine-Resistant Leukemia Models

In a cladribine-resistant HL60 leukemia model, cytarabine demonstrated only modest cross-resistance (2.7- to 3.3-fold increased IC50 relative to parental cells), whereas gemcitabine showed no detectable cross-resistance (fold resistance ~1.0) [1]. The parental HL60 cells exhibited an IC50 of 8.7 ± 1.3 nM for cladribine; resistant clones R13 and R23 displayed 33.3-fold and 18.7-fold resistance to cladribine, respectively [1]. This differential cross-resistance pattern indicates that cytarabine and gemcitabine are affected by distinct resistance mechanisms—in this model, elevated purine-specific high-Km 5′-nucleotidase activity drives cladribine resistance without conferring cross-resistance to gemcitabine [1].

Drug resistance Cross-resistance profiling Leukemia therapeutics

Differential Potency: Cytarabine vs. Gemcitabine in Cytarabine-Resistant HL60 Cells

In a direct comparative study, the IC50 of cytarabine in parental HL60 cells was 0.080 ± 0.003 μM, increasing to 4.910 ± 0.230 μM in cytarabine-resistant HL60/ara-C60 cells, representing a 61.0-fold relative resistance [1]. In contrast, gemcitabine (dFdC) displayed an IC50 of 0.0040 ± 0.0002 μM in parental cells and 0.120 ± 0.030 μM in resistant cells, representing only a 30.0-fold relative resistance [1]. Notably, gemcitabine was 20-fold more potent than cytarabine in parental cells (IC50: 0.004 μM vs. 0.080 μM) and 41-fold more potent in resistant cells (0.120 μM vs. 4.910 μM) [1].

IC50 comparison Acquired resistance Nucleoside analog potency

Metabolic Stability: Cytarabine vs. 2-Thiocytarabine (araSC) Against Cytidine Deaminase

Cytarabine is rapidly inactivated by cytidine deaminase (CDA) through conversion to ara-U, contributing to its short plasma half-life and low oral bioavailability [1]. In comparative enzymatic stability assays, the 2-sulfur substituted derivative 1-(β-D-arabinofuranosyl)-2-thiocytosine (araSC) exhibited a half-life in the presence of mouse cytidine deaminase that was approximately 4-fold longer than that of cytarabine (araC) [1][2]. In vivo pharmacokinetic studies in mice confirmed prolonged plasma retention of araSC compared with araC, consistent with the enhanced enzymatic stability [2].

Metabolic stability Cytidine deaminase Derivative comparison

Differential Efficacy in Monosomal Karyotype AML: Cytarabine vs. Decitabine

In patient-derived monosomal karyotype AML murine xenografts, decitabine treatment resulted in superior survival rates compared with cytarabine treatment [1]. This differential efficacy is mechanistically attributed to decitabine's DNA hypomethylating activity, which preferentially derepresses hemizygous tumor suppressor genes and reactivates endogenous retroviruses (ERVs) in cells harboring chromosomal deletions (e.g., chromosome 7q, 5q, or 17p loss) [1]. Cytarabine, a cytidine analog without DNA hypomethylating properties, does not demonstrate comparable activity in this adverse-risk cytogenetic subgroup [1].

Monosomal karyotype Adverse cytogenetics AML therapy

Nucleoside Transport Dependence: Cytarabine vs. Troxacitabine in Transporter-Deficient Cells

Cytarabine cellular uptake is dependent on nucleoside transporters, rendering it highly susceptible to resistance mechanisms involving transporter downregulation [1]. In a nucleoside transport-deficient variant cell line (CEM/ARAC8C), resistance to cytarabine was 1150-fold compared to parental cells, whereas resistance to the structurally distinct analog troxacitabine was only 7-fold [1]. Gemcitabine, which shares transport mechanisms with cytarabine, exhibited 432-fold resistance in the same transporter-deficient line [1]. This transport-dependence profile distinguishes cytarabine from nucleoside analogs that enter cells via passive diffusion or alternative mechanisms.

Nucleoside transport Resistance mechanism Transporter deficiency

Liver Targeting: Cytarabine vs. MB07133 Prodrug (Compound 19S)

Cytarabine exhibits poor efficacy in hepatocellular carcinoma (HCC) due to inadequate conversion to ara-CTP in liver tumors and high conversion in extrahepatic tissues, resulting in an unacceptable therapeutic index [1]. In a comparative murine study, the liver-targeted prodrug MB07133 (Compound 19S) generated >19-fold higher cytarabine triphosphate (araCTP) levels in the liver than levels of araC in plasma, and >12-fold higher araCTP levels in the liver than in bone marrow [1]. Compared to cytarabine administration, MB07133 provided a >120-fold improvement in liver araCTP-to-plasma araC ratio and a >28-fold improvement in liver araCTP-to-bone marrow araCTP ratio [1].

Tissue targeting Hepatocellular carcinoma Prodrug development

Recommended Research and Industrial Application Scenarios for 1-beta-D-Arabinofuranosylcytosine (CAS 3083-52-1)


Establishing Baselines for Nucleoside Analog Cross-Resistance Profiling

Use cytarabine as a reference compound when characterizing cross-resistance patterns among nucleoside analogs. Based on data showing differential cross-resistance between cytarabine (2.7–3.3×) and gemcitabine (~1×) in cladribine-resistant HL60 cells [1], cytarabine serves as an essential comparator for delineating resistance mechanisms involving high-Km 5′-nucleotidase versus deoxycytidine kinase alterations.

Developing and Validating Nucleoside Transporter-Dependent Cellular Uptake Assays

Employ cytarabine as a positive control for nucleoside transporter-dependent drug uptake studies. As demonstrated by the 1150-fold resistance observed in CEM/ARAC8C transport-deficient cells compared to the 7-fold resistance seen with transporter-independent troxacitabine [2], cytarabine provides a sensitive readout for functional nucleoside transport activity.

Investigating Cytidine Deaminase (CDA)-Mediated Drug Inactivation

Utilize cytarabine as a benchmark substrate for assessing CDA enzymatic activity and evaluating metabolically stabilized derivatives. The compound's short half-life in the presence of mouse cytidine deaminase—approximately 4× shorter than the 2-thio derivative araSC [3]—makes it an ideal reference for quantifying CDA-dependent inactivation in vitro and in vivo.

Benchmarking Parental vs. Acquired Resistance Potency in Leukemia Cell Line Panels

Apply cytarabine as a reference compound in leukemia cell line sensitivity panels where parental and acquired resistance profiles are compared. The established IC50 values of 0.080 μM (parental) and 4.910 μM (resistant) in HL60/ara-C60 cells [4] provide validated benchmarks for assessing novel agents or combination strategies targeting cytarabine-resistant disease.

Quote Request

Request a Quote for 1-beta-D-Arabinofuranosylcytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.